molecular formula C12H12N2O4 B2676274 4-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1284757-53-4

4-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Cat. No.: B2676274
CAS No.: 1284757-53-4
M. Wt: 248.238
InChI Key: ZSLGUWSNHVRQKY-UHFFFAOYSA-N
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Description

“4-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid” is a complex organic compound. It contains a benzoic acid moiety, a methoxyethyl group, and a 1,2,4-oxadiazole ring . These components are common in many pharmaceuticals and organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(1,2,4-Oxadiazol-5-yl)anilines have been synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Protodeboronation of pinacol boronic esters has also been reported .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzoic acid moiety attached to a 1,2,4-oxadiazole ring, which in turn is attached to a methoxyethyl group . The exact structure would depend on the specific locations of these attachments.

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including structures related to 4-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid, have been extensively studied for their broad therapeutic applications. These compounds are known for their ability to exhibit a wide range of biological activities due to their interaction with various enzymes and receptors in biological systems. Their effectiveness is attributed to the structural feature of the 1,3,4-oxadiazole ring, which facilitates binding through numerous weak interactions. Consequently, these derivatives have found use in medicinal chemistry across a variety of domains, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The research underscores the importance of 1,3,4-oxadiazole-based compounds in the development of new and less toxic medicinal agents with high therapeutic potency (Verma et al., 2019).

Environmental Impact of Related Compounds

Parallel research on compounds structurally related to this compound has explored their environmental impact, particularly in aquatic environments. For instance, parabens, which share functional groups with benzoic acid derivatives, have been studied for their occurrence, fate, and behavior in water bodies. Despite their effectiveness as preservatives, parabens are considered emerging contaminants. They have been found to persist at low concentrations in effluents and surface waters, demonstrating the ubiquity of these compounds and their derivatives due to continuous environmental introduction. This research points to the need for further understanding of the environmental impact and behavior of similar compounds, including those based on the 1,3,4-oxadiazole structure (Haman et al., 2015).

Properties

IUPAC Name

4-[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-7-6-10-13-11(14-18-10)8-2-4-9(5-3-8)12(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLGUWSNHVRQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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